3,4,5-Trinitrotoluene

Catalog No.
S1930753
CAS No.
603-15-6
M.F
C7H5N3O6
M. Wt
227.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trinitrotoluene

CAS Number

603-15-6

Product Name

3,4,5-Trinitrotoluene

IUPAC Name

5-methyl-1,2,3-trinitrobenzene

Molecular Formula

C7H5N3O6

Molecular Weight

227.13 g/mol

InChI

InChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)7(10(15)16)6(3-4)9(13)14/h2-3H,1H3

InChI Key

MRVQHWLGKAVHRB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

C6H2(NO2)3CH3C_6H_2(NO_2)_3CH_3C6​H2​(NO2​)3​CH3​

. It’s best known as an explosive material with convenient handling properties .

3,4,5-Trinitrotoluene, commonly known as trinitrotoluene or by its abbreviation TNT, is an organic compound with the chemical formula C₇H₅N₃O₆. It is characterized by three nitro groups (-NO₂) attached to a toluene molecule (C₇H₈) at the 2, 4, and 6 positions of the benzene ring. This compound is primarily recognized for its explosive properties and has been widely used in military and industrial applications. The structure of trinitrotoluene contributes to its stability under normal conditions while allowing it to undergo rapid decomposition upon detonation, releasing a significant amount of energy.

Trinitrotoluene is known for its reactivity, particularly in explosive environments. Upon detonation, it undergoes a decomposition reaction that can be summarized as follows:

2C7H5N3O63N2+5H2+12CO+2C2\text{C}_7\text{H}_5\text{N}_3\text{O}_6\rightarrow 3\text{N}_2+5\text{H}_2+12\text{CO}+2\text{C}

This reaction is exothermic and characterized by high activation energy in the gas phase (~62 kcal/mol), but significantly lower activation energies (~35 kcal/mol) in condensed phases . Trinitrotoluene can also react with various chemical agents; for instance, it can form more sensitive explosive products when reacted with metals like lead or iron .

Trinitrotoluene exhibits limited biological activity but poses significant health risks upon exposure. Studies indicate that it can be absorbed through the skin and inhaled as dust or vapors, leading to potential toxic effects. Chronic exposure may result in hematological effects, including methemoglobinemia, which impairs oxygen transport in the blood. Additionally, metabolites of trinitrotoluene have been detected in urine following occupational exposure, indicating its bioaccumulation potential .

The synthesis of trinitrotoluene typically involves a multi-step nitration process:

  • Nitration of Toluene: Toluene is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce mononitrotoluene.
  • Renitration: The mononitrotoluene is then renitrated to form dinitrotoluene.
  • Final Nitration: The dinitrotoluene undergoes a final nitration step to yield trinitrotoluene. This step often employs anhydrous nitric acid and oleum under controlled conditions to minimize side reactions .

Recent advancements include the use of flow chemistry techniques that enhance safety and efficiency during the synthesis process while achieving high conversion rates .

Trinitrotoluene is predominantly utilized as an explosive material due to its favorable handling characteristics and stability. Its applications include:

  • Military Explosives: Widely used in artillery shells and bombs.
  • Industrial Explosives: Employed in mining and construction for demolition purposes.
  • Chemical Reagent: Occasionally used in organic synthesis for generating charge transfer salts .

Research has shown that trinitrotoluene interacts with various environmental components, leading to transformations that can affect its stability and toxicity. For instance, it can undergo photodegradation when exposed to sunlight or react with reduced components in sediments, resulting in the formation of less toxic metabolites such as aminodinitrotoluenes. These interactions highlight the compound's potential environmental impact and the need for careful management in contaminated sites .

Trinitrotoluene shares structural similarities with several other nitro-substituted aromatic compounds. Here are some notable comparisons:

Compound NameFormulaUnique Features
2,4-DinitrotolueneC₇H₆N₂O₄Precursor to trinitrotoluene; less stable than TNT.
2,6-DinitrotolueneC₇H₆N₂O₄Isomeric form; different explosive properties.
NitrobenzeneC₆H₅NO₂Single nitro group; used as a solvent and reagent.
1,3-DinitrobenzeneC₆H₄N₂O₄Used in dye production; more toxic than TNT.

Trinitrotoluene's unique combination of stability during storage and high energy release upon detonation distinguishes it from these similar compounds. Its widespread use as a standard benchmark for explosive yield further underscores its significance in both military and industrial contexts .

XLogP3

1.8

Other CAS

603-15-6

Wikipedia

3,4,5-Trinitrotoluene

Dates

Modify: 2024-04-14

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